2-Bromo-5-iodo-N-(2,2,2-trifluoroethyl)benzamide

Description

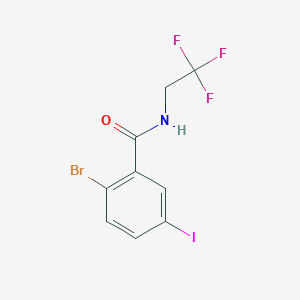

2-Bromo-5-iodo-N-(2,2,2-trifluoroethyl)benzamide is a halogenated benzamide derivative featuring bromo and iodo substituents at the 2- and 5-positions of the benzene ring, respectively, and a 2,2,2-trifluoroethyl group attached to the amide nitrogen.

Properties

IUPAC Name |

2-bromo-5-iodo-N-(2,2,2-trifluoroethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3INO/c10-7-2-1-5(14)3-6(7)8(16)15-4-9(11,12)13/h1-3H,4H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMFQMIQXZTZXBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C(=O)NCC(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-iodo-N-(2,2,2-trifluoroethyl)benzamide typically involves the bromination and iodination of a benzamide precursor. The reaction conditions often include the use of bromine and iodine reagents in the presence of a suitable solvent and catalyst. The trifluoroethyl group is introduced through a nucleophilic substitution reaction using a trifluoroethylating agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and iodination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The specific conditions and reagents used can vary depending on the scale and desired yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-iodo-N-(2,2,2-trifluoroethyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with other groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides or nitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

The compound's structural attributes position it as a candidate for pharmaceutical development. Its halogenated nature can influence biological activity through mechanisms such as:

- Target Interaction : The trifluoroethyl group enhances membrane permeability, while the halogens can participate in hydrogen bonding and halogen bonding, potentially increasing binding affinity to biological targets.

- Drug Design : It can serve as a scaffold for synthesizing novel drug candidates targeting various diseases.

Case Study : A study investigating fluorinated compounds demonstrated that the incorporation of trifluoroethyl groups can significantly improve the pharmacokinetic profiles of drug candidates, leading to enhanced efficacy in vivo .

In chemical biology, the compound serves as a probe for studying biological pathways and molecular interactions:

- Biological Assays : It can be employed in assays to investigate the effects of halogenated compounds on cellular processes.

- Mechanistic Studies : The unique properties of the trifluoroethyl group facilitate studies on membrane interactions and cellular uptake mechanisms.

Case Study : Research on halogenated benzamides has shown their potential as inhibitors in signaling pathways related to cancer progression .

Mechanism of Action

The mechanism of action of 2-Bromo-5-iodo-N-(2,2,2-trifluoroethyl)benzamide involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The bromine and iodine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

The following analysis compares 2-Bromo-5-iodo-N-(2,2,2-trifluoroethyl)benzamide with key analogs, focusing on substituent effects, synthetic yields, and physicochemical properties.

Structural and Substituent Analysis

Table 1: Key Structural Features of Comparable Compounds

*Calculated from molecular formula (C₉H₆BrIF₃NO). †Estimated from scale (4.57 mmol starting material).

Key Observations:

Halogen Effects: The target compound’s iodo substituent distinguishes it from bromo/fluoro analogs (e.g., 6c in , 3i in ). Iodo’s larger atomic radius and weaker C–I bond (vs.

N-Substituent Impact :

- The trifluoroethyl group (in target and 33c ) introduces strong electron-withdrawing effects, which may enhance resistance to enzymatic degradation compared to methyl (6c ) or cyclopropyl () groups.

Physicochemical Properties

- Molecular Weight : The target compound’s higher molecular weight (~418 vs. 230–404 for others) may impact bioavailability, as per Lipinski’s rule.

- Polarity : The trifluoroethyl group increases hydrophobicity, while hydroxy substituents (e.g., in ) enhance polarity.

Biological Activity

2-Bromo-5-iodo-N-(2,2,2-trifluoroethyl)benzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of halogens (bromine and iodine) and the trifluoroethyl group contributes to its lipophilicity and ability to interact with biological targets. This article will detail the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoroethyl group enhances the compound's lipophilicity, facilitating its ability to cross cell membranes and reach intracellular targets. The presence of bromine and iodine can influence hydrogen bonding and halogen bonding, which may enhance binding affinity to proteins or receptors involved in various biological pathways .

In Vitro Studies

Research has indicated that compounds with similar structural motifs exhibit significant biological activities:

- Inhibition of Enzyme Activity : Compounds containing trifluoroethyl groups have been shown to inhibit enzymes such as protein kinases. For instance, dual SIK2/SIK3 inhibitors demonstrated potent activity against these kinases, suggesting potential therapeutic applications in metabolic disorders .

- Antimicrobial Activity : Structural analogs have been explored for their antimicrobial properties against drug-resistant strains of bacteria. The incorporation of halogens often enhances antimicrobial efficacy by altering membrane permeability or disrupting cellular processes .

Case Studies

- Anticancer Activity : A study investigated a series of benzamide derivatives for their anticancer properties. The results indicated that halogenated benzamides could induce apoptosis in cancer cell lines through the modulation of signaling pathways related to cell survival and proliferation .

- G Protein-Coupled Receptor (GPCR) Modulation : Research has explored the use of fluorinated compounds as probes for studying GPCR interactions. Compounds similar to this compound showed promise in selectively modulating GPCR activity, which is crucial for developing new treatments for various diseases .

Table 1: Summary of Biological Activities

Additional Insights

The incorporation of trifluoroethyl groups has been linked to improved pharmacokinetic properties, including enhanced metabolic stability and bioavailability. This is particularly relevant in drug design where optimizing these parameters can lead to more effective therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.